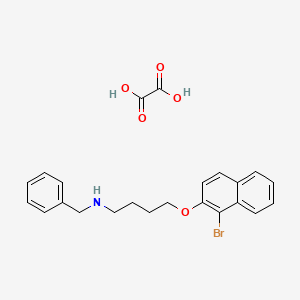
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine;oxalic acid
Overview
Description
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine; oxalic acid is a compound that has garnered attention in recent scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzyl group, a bromonaphthalene moiety, and an oxybutanamine chain. The presence of oxalic acid further enhances its chemical properties, making it a subject of interest for researchers.
Scientific Research Applications
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 2-position, forming 1-bromonaphthalene.
Etherification: The bromonaphthalene is then reacted with 4-hydroxybutan-1-amine to form the ether linkage, resulting in 4-(1-bromonaphthalen-2-yl)oxybutan-1-amine.
Benzylation: The final step involves the benzylation of the amine group using benzyl chloride, yielding N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or ammonia, typically under reflux conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields a hydroxyl derivative, while oxidation forms oxides.
Mechanism of Action
The mechanism by which N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine exerts its effects involves targeting specific molecular pathways. For instance, its antifungal activity is mediated through the inhibition of the SsHog1-mediated SsHsp104 pathway, which is crucial for heat stress tolerance in fungi . By disrupting this pathway, the compound effectively inhibits fungal growth and spore germination.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(1-naphthalen-2-yl)oxybutan-1-amine: Lacks the bromine atom, resulting in different reactivity and applications.
4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Lacks the benzyl group, affecting its biological activity.
Uniqueness
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine is unique due to the presence of both the bromonaphthalene and benzyl groups, which confer distinct chemical and biological properties. Its ability to inhibit specific fungal pathways highlights its potential as a targeted antifungal agent .
Properties
IUPAC Name |
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO.C2H2O4/c22-21-19-11-5-4-10-18(19)12-13-20(21)24-15-7-6-14-23-16-17-8-2-1-3-9-17;3-1(4)2(5)6/h1-5,8-13,23H,6-7,14-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKFNEJMDDPATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


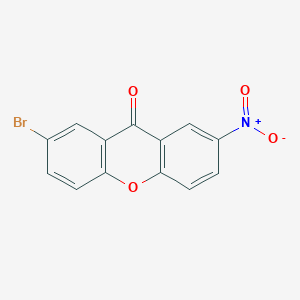
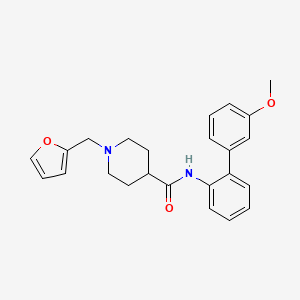
![4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041581.png)
![1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4041589.png)
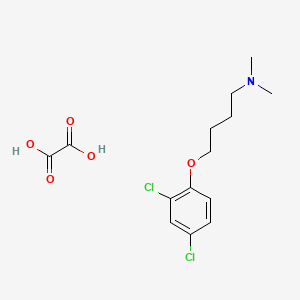
![(5-isoquinolinylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4041600.png)
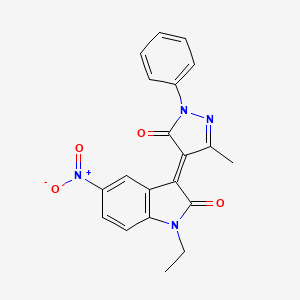

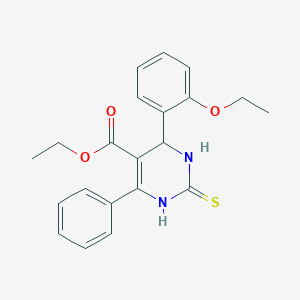
![N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4041635.png)
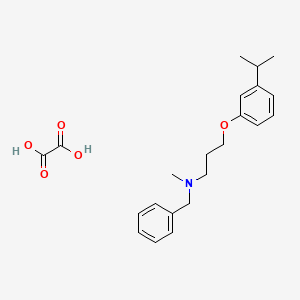
![4-{4-[(4-chloro-1-naphthyl)oxy]butyl}-2,6-dimethylmorpholine oxalate](/img/structure/B4041645.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide](/img/structure/B4041648.png)
![2,6-Dimethyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]morpholine;oxalic acid](/img/structure/B4041651.png)
